
3-Hydroxypiperazine-2,5-dione
Overview
Description
3-Hydroxypiperazine-2,5-dione is a cyclic compound with the molecular formula C4H6N2O3. It is a derivative of piperazine-2,5-dione, featuring a hydroxyl group at the third position. This compound is of significant interest due to its potential biological activities, including anticancer, antibiotic, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxypiperazine-2,5-dione can be synthesized through various methods. One common approach involves the self-condensation of glycine, which forms piperazine-2,5-dione. This intermediate can then be hydroxylated to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve the use of multicomponent reactions, such as the Ugi reaction. This method is favored for its high atom economy and efficiency in producing highly functionalized heterocyclic compounds .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form piperazine-2,5-dione.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-ketopiperazine-2,5-dione.
Reduction: Formation of piperazine-2,5-dione.
Substitution: Formation of various substituted piperazine-2,5-dione derivatives.
Scientific Research Applications
3-Hydroxypiperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Hydroxypiperazine-2,5-dione involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells. The compound interacts with specific proteins and enzymes involved in cell proliferation and survival, leading to the disruption of these processes .
Comparison with Similar Compounds
Piperazine-2,5-dione: The parent compound, lacking the hydroxyl group at the third position.
3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione: A derivative with additional hydroxyl groups, showing enhanced anticancer activity.
Various diketopiperazines: Compounds with similar cyclic structures but different substituents, exhibiting diverse biological activities.
Uniqueness: 3-Hydroxypiperazine-2,5-dione is unique due to its specific hydroxylation, which imparts distinct chemical and biological properties. This modification enhances its potential as a bioactive compound, making it a valuable target for further research and development .
Properties
IUPAC Name |
3-hydroxypiperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3/c7-2-1-5-3(8)4(9)6-2/h4,9H,1H2,(H,5,8)(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLJSUNZNVMOSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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